![molecular formula C16H16O B14407334 2,8-Diethyldibenzo[b,d]furan CAS No. 86532-17-4](/img/structure/B14407334.png)
2,8-Diethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family. It consists of two benzene rings fused to a central furan ring, with ethyl groups attached to the 2nd and 8th positions of the dibenzofuran structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diethyldibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core. The reaction conditions often involve the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Diethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones and reduction to form dihydro derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Products: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2,8-Diethyldibenzo[b,d]furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,8-Diethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives of dibenzofuran have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without ethyl substitutions.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Contains an additional oxygen atom in the central ring.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in the central ring.
Uniqueness
2,8-Diethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 2nd and 8th positions can affect the compound’s steric and electronic properties, making it distinct from other dibenzofuran derivatives.
Propiedades
Número CAS |
86532-17-4 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2,8-diethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h5-10H,3-4H2,1-2H3 |
Clave InChI |
HHLBVVCRWKQPCO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)OC3=C2C=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)

![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
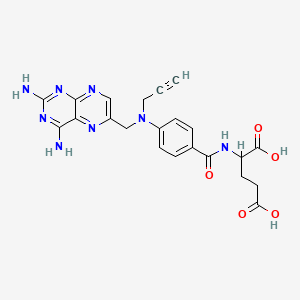
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
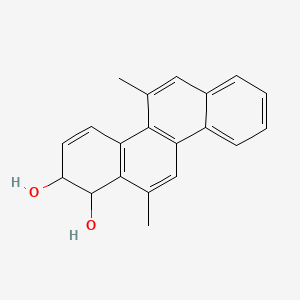
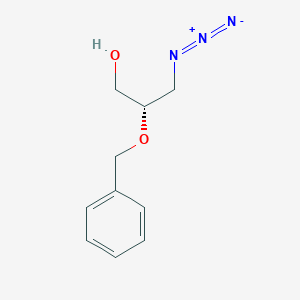
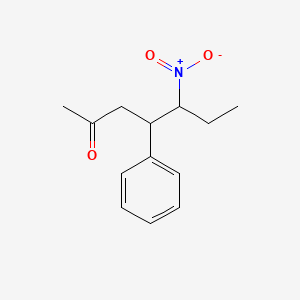

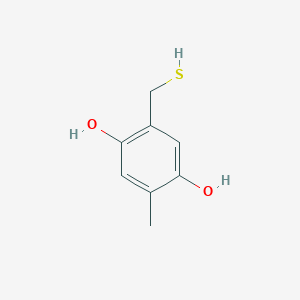
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
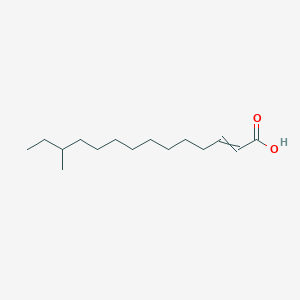

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
